
2-Bromo-4-methyl-5-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methyl-5-phenylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-5-phenylthiazole typically involves the bromination of 4-methyl-5-phenylthiazole. One common method includes the reaction of 4-methyl-5-phenylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methyl-5-phenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of suitable catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-methyl-5-phenylthiazole derivatives.
Scientific Research Applications
2-Bromo-4-methyl-5-phenylthiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-phenylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the thiazole ring play crucial roles in these interactions, often through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
2-Bromo-4-methylthiazole: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
4-Methyl-5-phenylthiazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-Amino-4-methyl-5-phenylthiazole:
Uniqueness: 2-Bromo-4-methyl-5-phenylthiazole is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C10H8BrNS |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-bromo-4-methyl-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
OPGKQKVVTVJLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
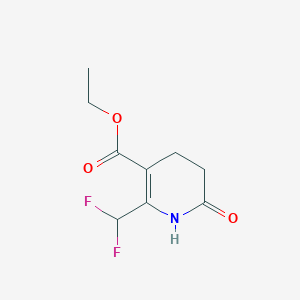
![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
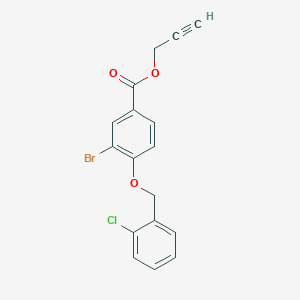
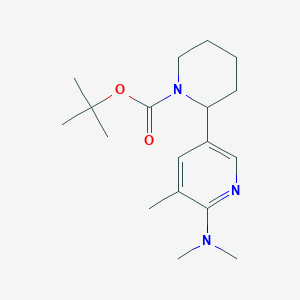
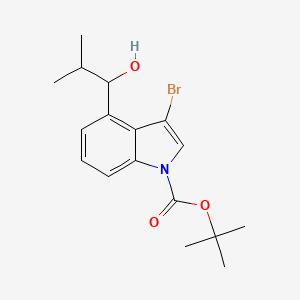
![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)
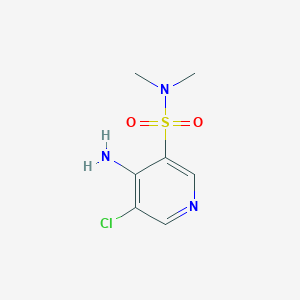
![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)

![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)


